molecular formula C10H8ClNO2 B13989315 Methyl 2-chloro-6-cyanophenylacetate

Methyl 2-chloro-6-cyanophenylacetate

Cat. No.: B13989315
M. Wt: 209.63 g/mol
InChI Key: MVMCWBGKRSDKNN-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-cyanophenylacetate is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a cyano group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-cyanophenylacetate can be synthesized through various methods. One common approach involves the reaction of 2-chloro-6-cyanobenzyl chloride with methyl acetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-cyanophenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Hydrolysis: Formation of 2-chloro-6-cyanophenylacetic acid.

    Reduction: Formation of 2-chloro-6-aminophenylacetate.

Scientific Research Applications

Methyl 2-chloro-6-cyanophenylacetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.

    Material Science: Explored for its use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-cyanophenylacetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would be determined by the specific drug it is incorporated into, targeting particular molecular pathways or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-cyanophenylacetate: Similar structure but with the cyano group at the 4-position.

    Methyl 2-bromo-6-cyanophenylacetate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-chloro-6-nitrophenylacetate: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

Methyl 2-chloro-6-cyanophenylacetate is unique due to the specific positioning of the chlorine and cyano groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-(2-chloro-6-cyanophenyl)acetate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)5-8-7(6-12)3-2-4-9(8)11/h2-4H,5H2,1H3

InChI Key

MVMCWBGKRSDKNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC=C1Cl)C#N

Origin of Product

United States

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